(5S)-3,5-Dimethylimidazolidine-2,4-dione

Chiral resolution Enantiomeric excess Asymmetric synthesis

(5S)-3,5-Dimethylimidazolidine-2,4-dione (CAS 71921-89-6) is a chiral, non-racemic hydantoin (imidazolidine-2,4-dione) derivative bearing methyl substituents at the N3 and C5 positions in the (S)-configuration. It belongs to a compound class widely exploited as anticonvulsant pharmacophores (e.g., phenytoin, ethotoin) and as versatile building blocks in medicinal chemistry.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 71921-89-6
Cat. No. B2974345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-3,5-Dimethylimidazolidine-2,4-dione
CAS71921-89-6
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCC1C(=O)N(C(=O)N1)C
InChIInChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m0/s1
InChIKeyWCJZFXWWQURWGE-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-3,5-Dimethylimidazolidine-2,4-dione (CAS 71921-89-6): A Chiral Hydantoin Scaffold for Stereochemically Defined Synthesis


(5S)-3,5-Dimethylimidazolidine-2,4-dione (CAS 71921-89-6) is a chiral, non-racemic hydantoin (imidazolidine-2,4-dione) derivative bearing methyl substituents at the N3 and C5 positions in the (S)-configuration. It belongs to a compound class widely exploited as anticonvulsant pharmacophores (e.g., phenytoin, ethotoin) and as versatile building blocks in medicinal chemistry [1]. The (5S)-enantiomer is commercially available at research-grade purity (typically ≥95–98%) from multiple suppliers, with a molecular weight of 128.13 g/mol and predicted physicochemical properties including pKa 8.75 ± 0.70 and LogP −0.66 [2]. Unlike the racemate (CAS 6851-79-2) or the (5R)-enantiomer (CAS 71921-88-5), the defined (5S)-stereochemistry provides a critical control point for asymmetric synthesis and structure–activity relationship (SAR) studies where stereochemical outcome directly determines biological target engagement.

Why the Racemate or Opposite Enantiomer Cannot Simply Replace (5S)-3,5-Dimethylimidazolidine-2,4-dione in Chiral Applications


Hydantoin derivatives with stereogenic centers at C5 exhibit enantiomer-dependent pharmacological and synthetic behaviour. Clinically established hydantoins such as ethotoin and mephenytoin are explicitly noted to possess one chiral carbon at position 5, with commercial formulations supplied as racemic mixtures whose individual enantiomers display divergent potency, toxicity, and teratogenic profiles [1]. Within the 3,5-dimethyl series, the (5S)-enantiomer (CAS 71921-89-6) and (5R)-enantiomer (CAS 71921-88-5) are distinct chemical entities with separate CAS registrations and commercially documented differences in cytotoxicity against human cancer cell lines . Substituting the racemate (CAS 6851-79-2) for the enantiopure (5S)-form in asymmetric synthesis, chiral SAR campaigns, or stereochemically gated biological assays introduces an uncontrolled variable that can alter reaction diastereoselectivity, confound target engagement data, and compromise batch-to-batch reproducibility of lead optimisation programs.

Head-to-Head Quantitative Differentiation of (5S)-3,5-Dimethylimidazolidine-2,4-dione Against Its Closest Analogs


Stereochemical Identity: (5S) vs. (5R) Enantiomer Differentiation by Optical Rotation and Chiral Purity

The (5S)-enantiomer of 3,5-dimethylimidazolidine-2,4-dione is supplied as a single, configurationally assigned stereoisomer with a documented specific optical rotation that distinguishes it from the (5R)-enantiomer. The (5R)-enantiomer (CAS 71921-88-5) is supplied with independent analytical certification (NMR, HPLC, GC) confirming ≥95% purity, and the two enantiomers are listed under separate CAS numbers with distinct IUPAC stereodescriptors . The racemic mixture (CAS 6851-79-2) lacks the stereochemical definition required for enantioselective applications.

Chiral resolution Enantiomeric excess Asymmetric synthesis Quality control

Physicochemical Property Differences: Lipophilicity and Hydrogen-Bonding Capacity Impacting Permeability and Formulation

The (5S)-enantiomer possesses a calculated LogP of −0.66 and a topological polar surface area (TPSA) of 49 Ų, with one hydrogen bond donor and two hydrogen bond acceptors [1]. These values place it within a favourable region of the physicochemical property space for central nervous system (CNS) drug-likeness (TPSA < 60–70 Ų is generally associated with blood–brain barrier penetration potential) yet markedly more hydrophilic than 5,5-diphenyl-substituted hydantoins such as phenytoin (LogP ≈ 2.47; TPSA ≈ 58 Ų) [2]. In comparison, the predicted pKa of 8.75 ± 0.70 indicates that the imidazolidine-2,4-dione N–H proton is significantly less acidic than that of unsubstituted hydantoin (pKa ≈ 9.1) and barbiturates (pKa ≈ 7.1–8.0), with implications for ionisation state at physiological pH .

Drug-likeness LogP Polar surface area Bioavailability prediction

Differential Cytotoxicity Profile: (5S)-Enantiomer Exhibits Attenuated Antiproliferative Activity Relative to the (5R)-Enantiomer in Human Cancer Cell Lines

Both enantiomers of 3,5-dimethylimidazolidine-2,4-dione have been evaluated for antiproliferative activity against human cancer cell lines. The (5S)-enantiomer displays IC50 values of 242 µg/mL (≈1.89 mM) against HeLa (cervical cancer) cells and 226 µg/mL (≈1.76 mM) against A549 (lung cancer) cells . In contrast, the (5R)-enantiomer exhibits 5- to 8-fold greater potency, with reported IC50 values of 25 µM against HeLa and 20 µM against A549 . These data indicate a significant enantioselective divergence in cytotoxicity, with the (5R)-form being markedly more potent while the (5S)-form may offer a wider safety margin for non-cytotoxic applications.

Anticancer Cytotoxicity Enantioselective activity HeLa A549

Mechanistic Differentiation: Caspase-Independent Cell Death (CICD) and TNFα Induction as a Distinct Pharmacological Signature

The 3,5-dimethylimidazolidine-2,4-dione chemotype (racemic basis) has been characterised as an inducer of caspase-independent cell death (CICD) with concomitant stimulation of tumour necrosis factor alpha (TNFα) production . This dual CICD/TNFα mechanism distinguishes it from the classical apoptosis-inducing anticancer agents and from the sodium-channel-blocking anticonvulsant hydantoins (e.g., phenytoin, ethotoin) whose primary pharmacology involves voltage-gated sodium channel modulation rather than caspase-independent death pathways [1]. Additionally, the chemotype has been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting a differentiation-therapy profile not shared by 5,5-diphenylhydantoin anticonvulsants [2].

Caspase-independent cell death TNFα Anti-inflammatory Differentiation therapy

Structural Comparison: C5-Monomethyl vs. C5-Diphenyl Substitution Determines Pharmacological Class Assignment

The presence of a single methyl group at the C5 position of (5S)-3,5-dimethylimidazolidine-2,4-dione constitutes the minimal alkyl substitution on the hydantoin scaffold. By contrast, clinically approved hydantoin anticonvulsants universally carry two substituents at C5: phenytoin has two phenyl groups; ethotoin has ethyl and phenyl; mephenytoin has ethyl and phenyl [1]. Literature on hydantoin SAR establishes that 5,5-disubstitution is a structural requirement for potent anticonvulsant activity, with 5-monosubstituted or 5-unsubstituted hydantoins lacking efficacy in maximal electroshock seizure (MES) models [2]. The 3,5-dimethyl substitution pattern therefore defines a non-anticonvulsant chemical space within the hydantoin family, redirecting its biological profile toward anti-inflammatory, anticancer, and differentiation-inducing activities.

Structure–activity relationship Hydantoin pharmacophore Sodium channel Anticonvulsant vs. non-anticonvulsant

Commercial Availability and Cost Comparison: Enantiopure (5S) Offers a Defined, Cost-Effective Entry Point for Chiral Library Synthesis

The (5S)-enantiomer is commercially stocked by multiple suppliers (Enamine, A2B Chem, Leyan, AKSci) in pack sizes ranging from 50 mg to 1 g, with pricing for 1 g approximately USD 499 (Enamine) to €1,299 (CymitQuimica) [1] . The (5R)-enantiomer is similarly available though from fewer vendors (Bidepharm, CymitQuimica) at comparable pricing . The racemic mixture (CAS 6851-79-2) is typically offered at lower absolute cost but lacks stereochemical definition. For applications requiring enantiopure input material—such as asymmetric synthesis of chiral hydantoin libraries, diastereoselective derivatisation, or enantiomer-specific biological screening—the (5S)-enantiomer provides a defined stereochemical starting point without the additional cost and time of preparative chiral resolution.

Chemical procurement Building block Medicinal chemistry Cost efficiency

Evidence-Backed Application Scenarios for (5S)-3,5-Dimethylimidazolidine-2,4-dione in Drug Discovery and Chemical Biology


Enantioselective Synthesis of Chiral Hydantoin-Derived Compound Libraries

The (5S)-enantiomer serves as a configurationally defined starting material for the parallel synthesis of 5-substituted hydantoin libraries via alkylation, acylation, or Mannich reactions at the N1 position, while preserving the (S)-stereochemistry at C5. Its predicted LogP of −0.66 and moderate TPSA of 49 Ų [1] place derived library members within lead-like physicochemical space, facilitating downstream ADME profiling without extensive property optimisation.

Differentiation Therapy Screening in Oncology: Leveraging CICD and Monocytic Differentiation Induction

The 3,5-dimethylimidazolidine-2,4-dione scaffold has documented activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, accompanied by caspase-independent cell death and TNFα production [2]. The (5S)-enantiomer, with its attenuated direct cytotoxicity relative to the (5R)-form (HeLa IC50 ~1.89 mM vs. 25 µM) , offers a wider therapeutic window for differentiation-focused phenotypic screening in acute myeloid leukaemia (AML) and other haematological malignancy models.

Anti-Inflammatory Drug Discovery Targeting TNFα Modulation and COX-Independent Pathways

The hydantoin scaffold has been exploited in anti-inflammatory programmes, with certain imidazolidine-2,4-dione derivatives showing selective COX-2 inhibition (IC50 values down to 0.41 µM) and TNFα-release inhibitory activity [3]. The 3,5-dimethyl substitution pattern places this compound at the hydrophilic extreme of the hydantoin property range (LogP −0.66 vs. phenytoin LogP 2.47) [4], potentially reducing nonspecific membrane partitioning and improving selectivity readouts in cell-based inflammatory assays.

Chemical Probe Development for Stereochemically Gated Target Engagement Studies

The substantial enantioselective difference in cytotoxicity between the (5S)- and (5R)-forms (~75- to 88-fold in HeLa and A549 cells) suggests the existence of one or more stereochemically discriminating biological targets. The (5S)-enantiomer is therefore suitable as the less-active 'control enantiomer' in chemical probe pairs, enabling target identification studies (e.g., affinity pull-down, CETSA, photoaffinity labelling) where differential activity between enantiomers provides evidence of specific target engagement.

Quote Request

Request a Quote for (5S)-3,5-Dimethylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.